(5,5,8,8-四甲基-5,6,7,8-四氢萘-2-基)甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” is a selective and highly potent retinoic acid analog with affinity for retinoic acid receptors (RAR) α, β, and γ, which are nuclear transcription factors . It produces ligand-activated transcription of genes that possess retinoic acid responsive elements .

Synthesis Analysis

The synthesis of “(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” involves several steps . Detailed NMR and mass spectrometry studies indicate that the ligand forms 1:2 complexes with lanthanide (III) perchlorates where the aliphatic rings are conformationally constrained .Molecular Structure Analysis

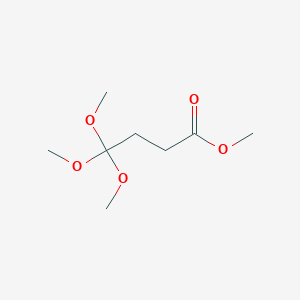

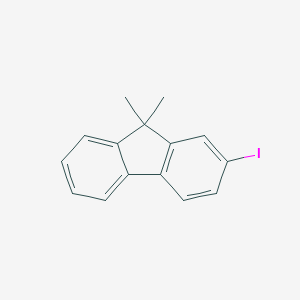

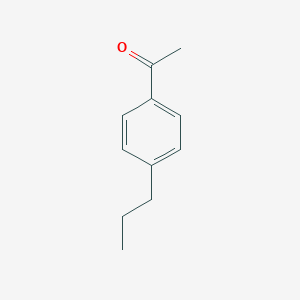

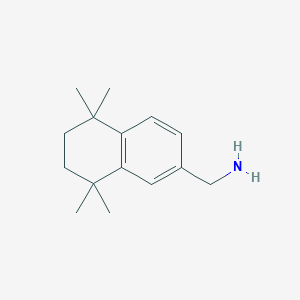

The molecular formula of “(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” is C15H23N . The molecular weight is 217.35 g/mol . The InChI key is GVSNYOXKXQRGRC-UHFFFAOYSA-N .Chemical Reactions Analysis

“(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” forms 1:2 complexes with lanthanide (III) perchlorates where the aliphatic rings are conformationally constrained . In addition, compound 4 b [N- (2-chlorophenyl)-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarboxamide] exhibited potent TGR5 agonist activity with an IC value of 8.4 nM without significant cytotoxicity .Physical And Chemical Properties Analysis

The molecular weight of “(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” is 217.35 g/mol . The XLogP3-AA is 3.9 . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The rotatable bond count is 1 . The exact mass is 217.183049738 g/mol .科学研究应用

-

Application 1: Photoinitiator Synthesis

- (5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine has been utilized in the synthesis of photoinitiators. Specifically, it serves as a starting material for the preparation of substituted 5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene-2,3-diones .

- Results : The compound was obtained in 86% yield .

-

Application 2: Ligand Synthesis for Lanthanide Complexes

-

Application 3: Actinide and Lanthanide Separation in Nuclear Waste Treatment

-

Application 4: Biogenic Organic Compounds and Metabolism

-

Application 5: Inhibition of Free Radical Processes

-

Application 6: Photoactive Components in Initiating Systems

未来方向

The future directions of “(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine” research could involve further exploration of its potential as a retinoic acid analog and its interaction with retinoic acid receptors . Additionally, its role in the formation of complexes with lanthanide (III) perchlorates could be further investigated .

属性

IUPAC Name |

(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-14(2)7-8-15(3,4)13-9-11(10-16)5-6-12(13)14/h5-6,9H,7-8,10,16H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSNYOXKXQRGRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=C1C=CC(=C2)CN)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609246 |

Source

|

| Record name | 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphth-2-yl)methylamine | |

CAS RN |

148749-58-0 |

Source

|

| Record name | 1-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。